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Abstract
LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was under

development for the treatment of excessive sleepiness, particularly in the context of shift work

disorder (SWD). As an inverse agonist, LML134 was designed to modulate the activity of the

H3 receptor, a key presynaptic autoreceptor in the central nervous system that regulates the

release of histamine and other neurotransmitters. This document provides a comprehensive

overview of the available technical information on LML134, including its mechanism of action,

preclinical and clinical findings, and its potential therapeutic applications in neurological

disorders. While the clinical development of LML134 for sleep-related disorders was

discontinued by its sponsor for reasons unrelated to safety, the data gathered provides

valuable insights into the therapeutic potential of targeting the H3 receptor.

Introduction
Excessive daytime sleepiness is a debilitating symptom of several neurological and psychiatric

disorders, significantly impacting patients' quality of life and daily functioning. LML134 was

developed as a novel therapeutic agent to promote wakefulness by acting as an inverse

agonist at the histamine H3 receptor. The H3 receptor is predominantly expressed in the

central nervous system and functions as an autoreceptor on histaminergic neurons, as well as

a heteroreceptor on other neuronal populations, to inhibit the release of histamine and other

neurotransmitters like acetylcholine, norepinephrine, and dopamine. By acting as an inverse
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agonist, LML134 was intended to decrease the constitutive activity of the H3 receptor, thereby

increasing the release of these wakefulness-promoting neurotransmitters.

Mechanism of Action
LML134 is a histamine H3 receptor inverse agonist. This means it binds to the H3 receptor and

reduces its basal level of activity. The H3 receptor is a G protein-coupled receptor (GPCR) that

couples to the Gi/o alpha subunit. The constitutive activity of the H3 receptor leads to a tonic

inhibition of neurotransmitter release. By inhibiting this activity, LML134 is expected to increase

the synthesis and release of histamine and other neurotransmitters involved in arousal and

cognitive processes. This mechanism was designed for rapid brain penetration and fast

disengagement from the receptor to provide a wake-promoting effect during the day without

causing insomnia at night.[1]
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Caption: LML134 Mechanism of Action at the H3 Receptor.

Quantitative Data Summary
While detailed quantitative results from the clinical trials are not fully available in the public

domain, the following tables summarize the key findings based on accessible information.
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Table 1: LML134 Clinical Trial (CLML134X2201) Overview
Parameter Description

Trial ID CLML134X2201 (NCT03141086)[2]

Indication Shift Work Disorder (SWD)

Primary Objective
To assess the wakefulness-promoting effect of

LML134 compared to placebo.[3]

Primary Endpoint Multiple Sleep Latency Test (MSLT)[3]

Number of Participants 24[4]

Key Outcomes
Participants were reported to be less sleepy

after taking LML134 compared to placebo.[4]

Common Adverse Event Headache[4]

Trial Status
Terminated early by the sponsor for reasons not

related to safety.[4]

Table 2: LML134 Preclinical Pharmacokinetics in Rats
Parameter Value

Time to Maximum Concentration (tmax) 0.5 hours[2]

Fraction Absorbed 44%[2]

Terminal Half-life (IV) 0.44 hours[2]

Plasma Protein Binding (Fu) 39.0%[2]

Table 3: LML134 In Vitro Activity
Assay Ki (nM)

hH3R cAMP Assay 0.3[2]

hH3R Binding Assay 12[2]
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Experimental Protocols
Detailed experimental protocols for the LML134 studies are not publicly available. The

following are generalized descriptions based on standard methodologies and information from

trial summaries.

Multiple Sleep Latency Test (MSLT) Protocol (Adapted
from Clinical Trial CLML134X2201)
The MSLT is a standardized test to objectively measure daytime sleepiness.

Procedure:

Participants are given four or five 20-minute nap opportunities at 2-hour intervals

throughout the day.

The time it takes for the participant to fall asleep (sleep latency) is recorded for each nap.

The mean sleep latency across all naps is calculated. A shorter mean sleep latency

indicates a higher level of sleepiness.

The occurrence of sleep-onset REM periods (SOREMPs) is also noted.

H3 Receptor Occupancy Study using Positron Emission
Tomography (PET)
This study aimed to determine the extent to which LML134 binds to H3 receptors in the brain at

different doses.

General Procedure:

A radiolabeled tracer that binds to H3 receptors is administered to healthy volunteers.

A baseline PET scan is performed to measure the initial receptor density.

LML134 is then administered, followed by a second PET scan.
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The reduction in the binding of the radiotracer after LML134 administration is used to

calculate the percentage of H3 receptors occupied by the drug.

Experimental Workflow for H3 Receptor Occupancy PET
Study
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Caption: Generalized workflow for the H3 receptor occupancy PET study.

Potential in Other Neurological Disorders
While LML134 was primarily investigated for a sleep-related disorder, the role of the

histaminergic system in various neurological functions suggests a broader therapeutic potential

for H3 receptor inverse agonists. Modulation of histamine, acetylcholine, norepinephrine, and

dopamine release could theoretically be beneficial in conditions characterized by cognitive

deficits, attention impairment, and other neurological symptoms. However, it is important to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/product/b2814439?utm_src=pdf-body-img
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


note that specific preclinical or clinical data for LML134 in other neurological disorders is not

available in the public domain.

Conclusion
LML134 is a well-characterized histamine H3 receptor inverse agonist with a pharmacokinetic

and pharmacodynamic profile designed to promote wakefulness. Although its clinical

development for shift work disorder was halted, the available data contribute to the

understanding of H3 receptor pharmacology and its potential as a therapeutic target. Further

research into the role of the histaminergic system in a range of neurological disorders may yet

reveal new applications for compounds with a similar mechanism of action. The information

presented in this guide provides a foundation for researchers and drug development

professionals interested in this area of neuropharmacology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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